molecular formula C18H21NO5S B14871182 3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid

3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid

Cat. No.: B14871182
M. Wt: 363.4 g/mol
InChI Key: MAYMPFJTNVEPGA-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide as the carbon source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alkanes.

Scientific Research Applications

3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: It is used in the study of biological systems, including enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The methoxyphenyl group and carboxylic acid functional group also contribute to the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the Boc protecting group and a similar structural motif but differs in the presence of a hydroxy group and a phenyl ring instead of a thiophene ring.

    tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds also contain the Boc protecting group and are used in similar applications, particularly in peptide synthesis.

Uniqueness

3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid is unique due to its combination of a thiophene ring, a methoxyphenyl group, and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid

InChI

InChI=1S/C18H21NO5S/c1-10-13(19-17(22)24-18(2,3)4)15(16(20)21)25-14(10)11-6-8-12(23-5)9-7-11/h6-9H,1-5H3,(H,19,22)(H,20,21)

InChI Key

MAYMPFJTNVEPGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1NC(=O)OC(C)(C)C)C(=O)O)C2=CC=C(C=C2)OC

Origin of Product

United States

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